molecular formula C8H12O2 B150474 5-Methylcyclohex-3-ene-1-carboxylic acid CAS No. 130422-89-8

5-Methylcyclohex-3-ene-1-carboxylic acid

Cat. No.: B150474
CAS No.: 130422-89-8
M. Wt: 140.18 g/mol
InChI Key: HKCPDPSBVNMCBM-UHFFFAOYSA-N
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Description

5-Methylcyclohex-3-ene-1-carboxylic acid is a cyclohexene derivative featuring a carboxylic acid group at position 1 and a methyl substituent at position 5. The conjugated double bond (cyclohex-3-ene) and polar carboxylic acid group contribute to its reactivity and solubility in polar solvents.

Properties

CAS No.

130422-89-8

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

5-methylcyclohex-3-ene-1-carboxylic acid

InChI

InChI=1S/C8H12O2/c1-6-3-2-4-7(5-6)8(9)10/h2-3,6-7H,4-5H2,1H3,(H,9,10)

InChI Key

HKCPDPSBVNMCBM-UHFFFAOYSA-N

SMILES

CC1CC(CC=C1)C(=O)O

Canonical SMILES

CC1CC(CC=C1)C(=O)O

Synonyms

3-Cyclohexene-1-carboxylic acid, 5-methyl- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The following compounds share the cyclohexene-carboxylic acid backbone but differ in substituents and functional groups, leading to distinct physicochemical properties and applications:

Target Compound
  • Chemical Name : 5-Methylcyclohex-3-ene-1-carboxylic acid
  • Molecular Formula : C₈H₁₀O₂ (inferred)
  • Molecular Weight : ~138.16 g/mol
  • Key Features :
    • Methyl group at position 5.
    • Carboxylic acid at position 1.
    • Moderate polarity due to the acid group.
Compound 1 : 5-(7-Carboxyheptyl)-2-hexyl-3-cyclohexene-1-carboxylic acid
  • CAS : 53980-88-4
  • Molecular Formula : C₂₁H₃₄O₄ (inferred)
  • Molecular Weight : ~362.49 g/mol
  • Key Features: Extended alkyl chains (7-carboxyheptyl and hexyl groups). Higher lipophilicity due to long aliphatic chains. Potential applications in surfactants or polymer additives.
Compound 2 : 3-Cyclohexene-1-carboxylic acid, 5-(trimethylsilyl)-, methyl ester
  • CAS : 61518-41-0
  • Molecular Formula : C₁₁H₂₀O₂Si
  • Molecular Weight : 212.36 g/mol
  • Key Features :
    • Trimethylsilyl (TMS) group at position 5.
    • Methyl ester instead of free carboxylic acid.
    • Reduced polarity; TMS groups are often used for steric protection in synthesis.
Compound 3 : (3R,4R,5S)-4-(Acetylamino)-5-amino-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylic acid
  • Molecular Formula : C₁₄H₂₄N₂O₄
  • Molecular Weight : ~284.35 g/mol
  • Key Features: Amino and acetylamino substituents. Ether linkage (1-ethylpropoxy group).

Physicochemical Properties and Reactivity

Property Target Compound Compound 1 Compound 2 Compound 3
Solubility Polar solvents (e.g., water, alcohols) Low (lipophilic chains dominate) Low (ester and TMS reduce polarity) Moderate (polar amino groups enhance solubility)
Reactivity Acid-catalyzed reactions, hydrogenation Esterification or saponification of side chains Silyl group removal, ester hydrolysis Peptide coupling, stereoselective reactions
Thermal Stability Moderate (typical for carboxylic acids) High (long alkyl chains) Moderate (TMS may degrade at high temps) Variable (depends on amino group stability)

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